

# An In-depth Technical Guide to 5-Bromo-N-methyl-2-nitroaniline

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## Compound of Interest

Compound Name: *5-Bromo-N-methyl-2-nitroaniline*

Cat. No.: *B1278509*

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## Abstract

This technical guide provides a comprehensive overview of **5-Bromo-N-methyl-2-nitroaniline** (CAS No: 302800-13-1), a substituted nitroaniline with significant potential as a versatile building block in organic synthesis. With a molecular weight of 231.05 g/mol, this compound is of particular interest to researchers in medicinal chemistry and materials science. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis via nucleophilic aromatic substitution, and explores its potential applications in cross-coupling reactions. All quantitative data is summarized in structured tables for clarity, and key chemical transformations are visualized using logical workflow diagrams to facilitate understanding.

## Core Properties and Data

**5-Bromo-N-methyl-2-nitroaniline** is a unique trifunctional aromatic compound, incorporating a bromine atom, a nitro group, and an N-methylamino group. These functionalities impart a distinct reactivity profile, making it a valuable intermediate for the synthesis of more complex molecules.<sup>[1]</sup> The electron-withdrawing nitro group and the bromine atom provide two reactive sites for further chemical modification.<sup>[1]</sup>

## Physicochemical and Spectroscopic Data

The key properties of **5-Bromo-N-methyl-2-nitroaniline** are summarized in the table below. While experimental spectroscopic data for this specific molecule is not readily available in the public domain, expected characteristics based on its structure and data from isomeric compounds are provided for reference.

Property	Value	Reference>Note
IUPAC Name	5-bromo-N-methyl-2-nitroaniline	-
CAS Number	302800-13-1	-
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BrN <sub>2</sub> O <sub>2</sub>	-
Molecular Weight	231.05 g/mol	<a href="#">[1]</a>
Boiling Point	327.5 ± 32.0 °C at 760 mmHg	<a href="#">[1]</a>
Density	1.7 ± 0.1 g/cm <sup>3</sup>	<a href="#">[1]</a>
Appearance	Expected to be a solid at room temp.	Based on related nitroaniline compounds.
<sup>1</sup> H NMR	Predicted	Aromatic protons (3H), N-methyl protons (3H, singlet), N-H proton (1H, broad singlet).
<sup>13</sup> C NMR	Predicted	Aromatic carbons (~110-150 ppm), N-methyl carbon.
IR Spectroscopy	Predicted	N-H stretch (~3300-3500 cm <sup>-1</sup> ), Aromatic C-H stretch (~3030-3100 cm <sup>-1</sup> ), NO <sub>2</sub> stretches (~1500-1550 and 1335-1370 cm <sup>-1</sup> ), C-Br stretch. <a href="#">[1]</a>

## Synthesis and Experimental Protocols

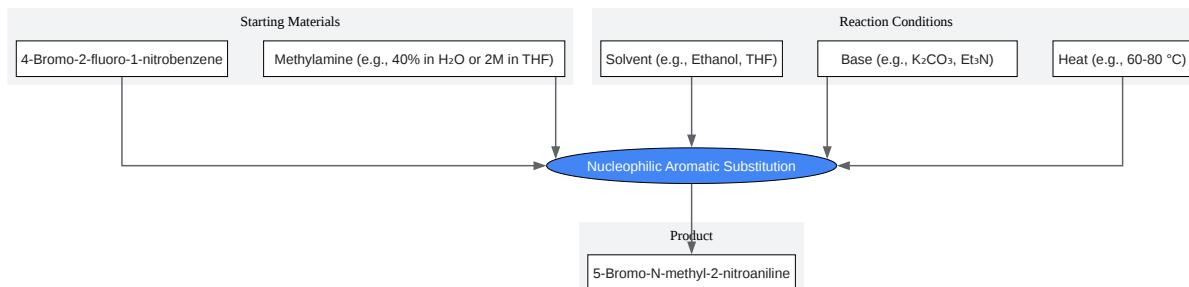
The most effective and commonly cited synthetic route to **5-Bromo-N-methyl-2-nitroaniline** involves the nucleophilic aromatic substitution (SNAr) of a precursor molecule.[\[1\]](#) This method

is favored for its efficiency and high selectivity.[\[1\]](#)

## Synthesis of 5-Bromo-N-methyl-2-nitroaniline

The primary industrial and laboratory synthesis starts with 4-bromo-2-fluoro-1-nitrobenzene.

The high reactivity of the fluorine atom, activated by the ortho-nitro group, allows for its efficient displacement by methylamine.[\[1\]](#)



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### Synthesis of 5-Bromo-N-methyl-2-nitroaniline.

#### Experimental Protocol:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-fluoro-1-nitrobenzene (1.0 eq).
- Reagent Addition: Add a suitable solvent such as ethanol or THF. To this solution, add an excess of methylamine (e.g., 2.0-3.0 eq, as a solution in water or THF) and a base such as

potassium carbonate ( $K_2CO_3$ , 2.0 eq).

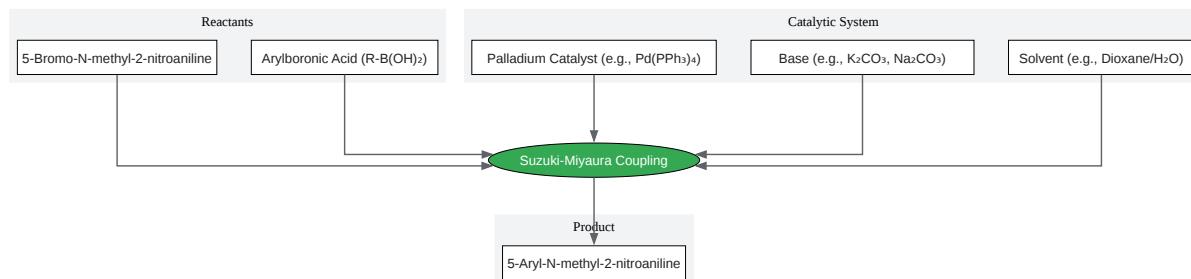
- Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Work-up: After completion, cool the mixture to room temperature. If a precipitate has formed, it can be filtered. Otherwise, remove the solvent under reduced pressure.
- Extraction: Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and concentrate in vacuo.
- Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure **5-Bromo-N-methyl-2-nitroaniline**.

## Applications in Organic Synthesis

The presence of a bromine atom makes **5-Bromo-N-methyl-2-nitroaniline** an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for constructing complex molecular scaffolds.<sup>[2][3][4]</sup>

## Suzuki-Miyaura Cross-Coupling

The Suzuki reaction enables the formation of a carbon-carbon bond between the brominated aniline and an organoboron compound, such as an arylboronic acid. This is a powerful method for synthesizing biaryl compounds.<sup>[4]</sup>



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### Suzuki coupling workflow with **5-Bromo-N-methyl-2-nitroaniline**.

#### Generalized Experimental Protocol (Suzuki Coupling):

- **Reaction Setup:** In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine **5-Bromo-N-methyl-2-nitroaniline** (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as  $\text{Pd}(\text{PPh}_3)_4$  (0.02-0.05 eq), and a base like potassium carbonate (2.0-3.0 eq).
- **Solvent Addition:** Add a degassed solvent system, typically a mixture of 1,4-dioxane and water.
- **Reaction:** Heat the mixture (e.g., 80-100 °C) with vigorous stirring for several hours until TLC or LC-MS analysis indicates completion.
- **Work-up and Purification:** Cool the reaction, dilute with an organic solvent, wash with water and brine, dry the organic phase, and concentrate. Purify the residue by column

chromatography to isolate the coupled product.

## Relevance in Drug Discovery and Development

Substituted anilines are privileged scaffolds in medicinal chemistry. The title compound serves as a "protein degrader building block".<sup>[5]</sup> This suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins.<sup>[6][7][8]</sup> The N-methyl-2-nitroaniline core can be elaborated through reactions like the Suzuki or Buchwald-Hartwig couplings to attach linkers or ligands for target proteins or E3 ligases, making it a valuable starting point for the development of novel therapeutics.

## Conclusion

**5-Bromo-N-methyl-2-nitroaniline** is a synthetically valuable compound with a strategic arrangement of functional groups. Its straightforward synthesis and its utility as a substrate in powerful cross-coupling reactions make it an important intermediate for researchers in organic synthesis, medicinal chemistry, and materials science. The protocols and data presented in this guide offer a foundational resource for the effective utilization of this versatile chemical building block.

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